![molecular formula C13H24O4S B12551655 Dimethyl [5-(propylsulfanyl)pentyl]propanedioate CAS No. 144703-17-3](/img/structure/B12551655.png)
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate is an organic compound with the molecular formula C13H24O4S It is a derivative of malonic acid, featuring a propylsulfanyl group attached to a pentyl chain, which is further esterified with dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [5-(propylsulfanyl)pentyl]propanedioate typically involves the esterification of malonic acid derivatives. One common method is the alkylation of dimethyl malonate with 5-(propylsulfanyl)pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to act as a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, water (for hydrolysis).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, acids.
Applications De Recherche Scientifique
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl [5-(propylsulfanyl)pentyl]propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the redox state of biological systems. The ester groups can undergo hydrolysis, releasing the active malonic acid derivative, which can then participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the propylsulfanyl group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Methyl propyl malonate: Contains a propyl group but lacks the sulfanyl functionality
Uniqueness
Dimethyl [5-(propylsulfanyl)pentyl]propanedioate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and reduction reactions. This makes it a valuable intermediate in the synthesis of sulfur-containing compounds and pharmaceuticals .
Propriétés
Numéro CAS |
144703-17-3 |
|---|---|
Formule moléculaire |
C13H24O4S |
Poids moléculaire |
276.39 g/mol |
Nom IUPAC |
dimethyl 2-(5-propylsulfanylpentyl)propanedioate |
InChI |
InChI=1S/C13H24O4S/c1-4-9-18-10-7-5-6-8-11(12(14)16-2)13(15)17-3/h11H,4-10H2,1-3H3 |
Clé InChI |
YDFIUYSKZJQGID-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCCCCC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


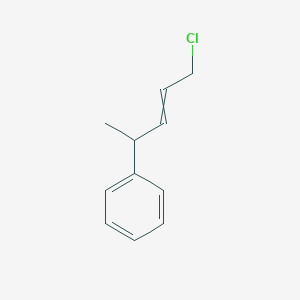
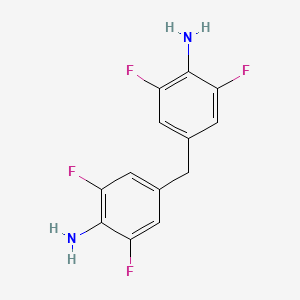
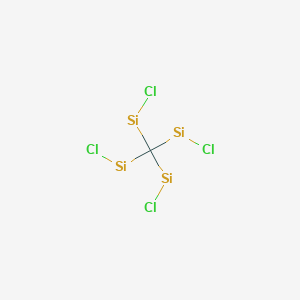
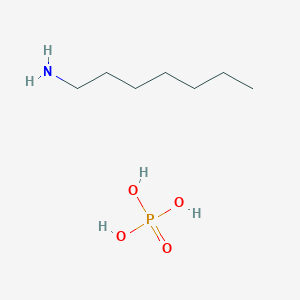
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
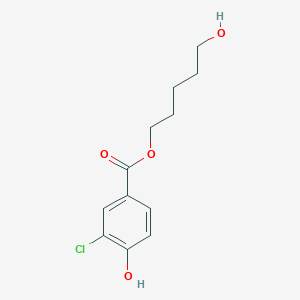
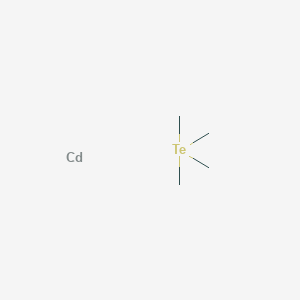

![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)
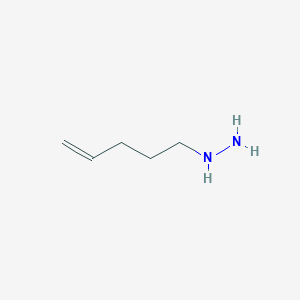
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
